N,N,3,3-tetramethyl-4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxamide
Description
N,N,3,3-tetramethyl-4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with tetramethyl groups and a tetrazolyl-phenyl-acetyl moiety, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N,N,3,3-tetramethyl-4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c1-18(2)12-23(17(27)22(3)4)9-10-24(18)16(26)11-14-5-7-15(8-6-14)25-13-19-20-21-25/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRFXKPXOYRZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)CC2=CC=C(C=C2)N3C=NN=N3)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,3-tetramethyl-4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperazine core. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The piperazine core is then functionalized with tetramethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N,3,3-tetramethyl-4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N,3,3-tetramethyl-4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N,3,3-tetramethyl-4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, modulating their activity. The piperazine core may interact with biological membranes or receptors, influencing cellular processes. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar in having a tetramethyl-substituted core but differs in the functional groups attached.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Shares the tetrazole ring but has different substituents and overall structure.
Uniqueness
N,N,3,3-tetramethyl-4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxamide is unique due to its combination of a tetrazole ring and a piperazine core with specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
